Isopentenyldehydrorhodopin

Description

Chemical Identity and Classification

This compound, formally designated as 2-isopentenyl-3,4-dehydrorhodopin, belongs to the specialized class of carbon-45 carotenoids found predominantly in halophilic archaea. This compound represents an intermediate stage in the complex biosynthetic pathway that ultimately produces bacterioruberin, a characteristic red pigment of extreme halophiles. The molecular structure of this compound features a distinctive isopentenyl side chain attachment that differentiates it from conventional carbon-40 carotenoids commonly found in other biological systems.

The chemical classification of this compound places it within the broader category of isoprenoid compounds, specifically as an extended carotenoid derivative. Unlike traditional carotenoids that contain 40 carbon atoms, this compound contains 45 carbon atoms, resulting from the enzymatic addition of a five-carbon isopentenyl unit to the basic carotenoid backbone. This structural modification confers unique physicochemical properties that are particularly advantageous for organisms inhabiting hypersaline environments.

Structural analysis reveals that this compound contains multiple conjugated double bonds, which contribute to its light-absorbing properties and antioxidant capabilities. The presence of the isopentenyl group at the 2-position and the dehydrogenation at the 3,4-position create a molecular architecture that enhances membrane stabilization properties compared to simpler carotenoid structures. Research has demonstrated that this specific configuration allows the compound to integrate effectively into archaeal membrane systems, where it contributes to both structural integrity and protective functions.

The biosynthetic origin of this compound involves the enzymatic conversion of lycopene through the action of specialized desaturases and elongases. This process represents a departure from conventional carotenoid biosynthesis pathways found in plants and bacteria, highlighting the unique evolutionary adaptations of archaeal systems. The compound serves as a critical precursor in the formation of more complex carbon-50 carotenoids, establishing its position as a key intermediate in extremophile pigment metabolism.

Historical Context of Discovery in Halophilic Archaea

The discovery and characterization of this compound emerged from systematic investigations into the unique pigmentation patterns observed in halophilic archaea during the late twentieth and early twenty-first centuries. Initial observations of distinctive red and pink coloration in extremely halophilic microorganisms led researchers to investigate the molecular basis of these pigments, ultimately revealing the presence of novel carotenoid compounds not previously identified in other biological systems.

Pioneering research on Haloarcula japonica provided the first detailed characterization of this compound and its role in the bacterioruberin biosynthetic pathway. This extremely halophilic archaeon, which requires high concentrations of sodium chloride for growth, became a model organism for understanding the molecular mechanisms underlying carotenoid production in extreme environments. Through systematic genetic analysis and metabolite profiling, researchers identified the specific enzymatic steps responsible for converting lycopene to this compound.

The historical development of knowledge regarding this compound was significantly advanced through the application of high-performance liquid chromatography techniques and mass spectrometry analysis. These analytical approaches enabled researchers to isolate and characterize the compound with sufficient precision to elucidate its chemical structure and biosynthetic relationships. The identification of specific genes encoding the enzymes responsible for this compound synthesis marked a crucial milestone in understanding archaeal carotenoid metabolism.

Subsequent research efforts expanded the understanding of this compound distribution across various halophilic archaeal species. Genomic analysis of multiple haloarchaeal strains revealed the widespread presence of genes associated with this compound biosynthesis, suggesting the evolutionary importance of this compound in extremophile adaptation strategies. Comparative studies demonstrated that while the basic biosynthetic pathway remains conserved across different species, variations in gene expression and enzymatic efficiency contribute to differences in carotenoid accumulation patterns.

The temporal progression of this compound research reflects broader advances in extremophile biology and biochemistry. Early studies focused primarily on descriptive characterization of pigment compounds, while more recent investigations have employed sophisticated molecular techniques to understand the functional roles and regulatory mechanisms governing carotenoid production. This evolution in research approaches has provided increasingly detailed insights into the adaptive significance of this compound in extreme environmental conditions.

Ecological and Evolutionary Significance in Extreme Environments

The ecological significance of this compound extends far beyond its role as a biosynthetic intermediate, encompassing critical functions in cellular adaptation to extreme environmental stresses characteristic of hypersaline habitats. Research findings demonstrate that this compound contributes to multiple protective mechanisms that enable halophilic archaea to thrive in conditions that would be lethal to most other life forms. The presence of this compound in cellular membranes provides enhanced resistance to osmotic stress, ultraviolet radiation damage, and oxidative deterioration.

Membrane stabilization represents one of the most important ecological functions of this compound in extreme environments. The compound integrates into archaeal membrane structures, where it modulates membrane fluidity and permeability characteristics essential for maintaining cellular integrity under high salt concentrations. This stabilization effect proves particularly crucial in hypersaline environments where conventional membrane systems would experience significant disruption due to osmotic pressure and ionic interference.

The antioxidant properties of this compound provide additional ecological advantages in extreme environments characterized by high levels of oxidative stress. The conjugated double bond system within the molecule enables effective scavenging of reactive oxygen species that would otherwise cause cellular damage. This protective function becomes especially important in environments with intense solar radiation and limited protective atmospheric layers, conditions commonly encountered in the hypersaline lakes and salt flats where halophilic archaea flourish.

Evolutionary analysis suggests that the development of this compound biosynthetic capabilities represents a significant adaptive innovation that enabled early archaeal lineages to colonize extreme environments. The compound's unique structural features and protective functions likely provided selective advantages that facilitated the diversification of halophilic archaea into various ecological niches characterized by different salt concentrations, temperatures, and radiation levels. Phylogenetic studies indicate that the genes responsible for this compound synthesis are highly conserved across archaeal lineages, suggesting their fundamental importance in extremophile biology.

The compound's role in environmental adaptation extends to its function as a protective agent against ultraviolet radiation damage. The light-absorbing properties of this compound enable it to function as a natural sunscreen, protecting cellular components from harmful radiation effects. This protective mechanism proves particularly valuable in the often exposed surface environments inhabited by many halophilic archaea, where direct solar radiation presents a constant challenge to cellular survival.

Contemporary research has revealed that this compound production responds dynamically to environmental stress conditions, with increased synthesis occurring under conditions of elevated osmotic pressure and oxidative stress. This responsive regulation demonstrates the compound's active role in stress adaptation rather than merely serving as a constitutive protective agent. Understanding these regulatory mechanisms provides insights into the sophisticated molecular strategies employed by extremophile organisms to survive in challenging environments while maintaining active metabolic processes necessary for growth and reproduction.

Properties

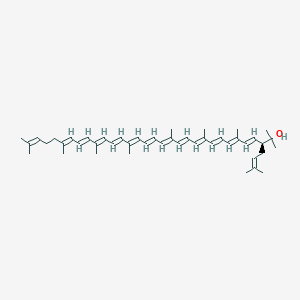

Molecular Formula |

C45H64O |

|---|---|

Molecular Weight |

621 g/mol |

IUPAC Name |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyl-3-(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol |

InChI |

InChI=1S/C45H64O/c1-36(2)20-15-23-40(7)26-18-29-41(8)27-16-24-38(5)21-13-14-22-39(6)25-17-28-42(9)30-19-31-43(10)33-35-44(45(11,12)46)34-32-37(3)4/h13-14,16-22,24-33,35,44,46H,15,23,34H2,1-12H3/b14-13+,24-16+,25-17+,29-18+,30-19+,35-33+,38-21+,39-22+,40-26+,41-27+,42-28+,43-31+/t44-/m0/s1 |

InChI Key |

KMABSCJZIWNFFA-MBGUUZMHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CC=C(C)C)C(C)(C)O)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Native Biosynthetic Route in Halophilic Archaea

DH-BABR is derived from the bacterioruberin pathway, which begins with the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In Halorubrum spp., these precursors are synthesized via the mevalonate (MVA) pathway, distinct from the methylerythritol phosphate (MEP) pathway found in most bacteria. The MVA pathway in archaea involves six enzymatic steps starting from acetyl-CoA, culminating in IPP production. Subsequent condensation reactions catalyzed by prenylelongases generate C40 phytoene, which undergoes desaturation and cyclization to form lycopene. In halophiles, lycopene is further elongated by C50-specific synthases and modified via hydration and dehydration steps to produce bacterioruberin derivatives, including DH-BABR.

Key Enzymes and Genetic Targets

-

Phytoene synthase (CrtB) : Catalyzes the condensation of two geranylgeranyl diphosphate (GGPP) molecules to form phytoene.

-

Lycopene β-cyclase (CrtY) : Introduces cyclic structures but is absent in DH-BABR-producing strains, leading to linear intermediates.

-

Bacterioruberin synthase : A promiscuous enzyme responsible for the addition of isopentenyl groups and dehydration reactions.

Fermentation and Culture Optimization

Strain Selection and Genetic Engineering

Halorubrum sp. HRM-150 is a high-yielding strain for DH-BABR, producing approximately 85% bacterioruberins under optimized conditions. Genetic modifications to enhance precursor flux include:

Media Composition and Physicochemical Parameters

Optimal DH-BABR production requires high salinity (20–25% NaCl) and magnesium (1.5–2.0 M Mg²⁺) to mimic native hypersaline environments. A representative culture medium includes:

| Component | Concentration | Role |

|---|---|---|

| NaCl | 20–25% | Osmotic balance |

| MgCl₂·6H₂O | 1.5–2.0 M | Enzyme cofactor stabilization |

| Glucose | 10 g/L | Carbon source |

| Tryptone | 15 g/L | Nitrogen source |

| Yeast extract | 5 g/L | Vitamins and trace elements |

Fermentation Conditions :

Extraction and Preliminary Purification

Cell Harvesting and Lysis

Due to the extreme halophilicity of DH-BABR-producing strains, cells are harvested via centrifugation at 10,000 × g for 20 min. Lysis is achieved using a combination of:

Solvent Extraction

DH-BABR is lipophilic and requires organic solvents for extraction. A methanol:acetone (1:1 v/v) mixture achieves >90% recovery efficiency. Key parameters:

| Solvent Ratio (MeOH:Acetone) | Extraction Efficiency (%) |

|---|---|

| 1:1 | 92 ± 3 |

| 2:1 | 85 ± 4 |

| 1:2 | 88 ± 2 |

Post-extraction, solvents are evaporated under reduced pressure at 40°C, and the crude extract is resuspended in hexane for further purification.

Chromatographic Purification

Normal-Phase Silica Gel Chromatography

Crude extracts are fractionated using a silica gel column (60–120 mesh) with a gradient elution of hexane:acetone (9:1 to 7:3 v/v). DH-BABR elutes at a polarity index of 6.2, distinct from other bacterioruberins.

Reverse-Phase HPLC

Final purification employs a C18 column (5 μm, 250 × 4.6 mm) with an isocratic mobile phase of acetonitrile:methanol:ethyl acetate (75:20:5 v/v/v) at 1.0 mL/min. DH-BABR exhibits a retention time of 12.3 min and is detected at λₘₐₓ 490 nm.

Analytical Characterization

Spectroscopic Identification

Q & A

Q. What criteria should govern the selection of reference standards for quantifying this compound in environmental samples?

- Answer : Use structurally analogous carotenoids (e.g., spirilloxanthin) as internal standards. Validate selectivity via matrix-matched calibration curves and spike-recovery tests (85–115% recovery). Cross-reference with certified reference materials (CRMs) if available .

Data Interpretation and Reporting

Q. How should researchers address batch-to-batch variability in this compound production during peer-reviewed manuscript preparation?

- Answer : Disclose variability ranges in the methods section. Use ANOVA to compare batches and include raw data in supplementary files. Adhere to MIAME standards for omics data or MIAPE for proteomics .

What frameworks (e.g., PICO) are applicable for formulating research questions on this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.